molecular formula C29H30O10 B12375895 Aloeresin G

Aloeresin G

Cat. No.: B12375895
M. Wt: 538.5 g/mol
InChI Key: GNJGAHVOVZSAER-YKNVIJTPSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions: Aloeresin G can be extracted from Aloe vera rind using alternative green solvents. The extraction process involves optimizing variables such as time, temperature, solvent composition, and solid/liquid ratio. Green organic solvents like ethanol, propylene glycol, and glycerol are used in aqueous mixtures .

Industrial Production Methods: The industrial production of this compound involves large-scale extraction from Aloe vera leaves. The process is optimized to maximize yield and maintain the bioactivity of the compound. The use of green solvents and response surface methodology ensures an environmentally friendly and efficient extraction process .

Chemical Reactions Analysis

Types of Reactions: Aloeresin G undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and enhancing its bioactivity.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as hydrogen peroxide and potassium permanganate are used under controlled conditions to oxidize this compound.

    Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are employed to reduce the compound.

    Substitution: Substitution reactions involve reagents like halogens and alkylating agents to introduce new functional groups into the molecule.

Major Products Formed: The major products formed from these reactions include various derivatives of this compound with enhanced or modified bioactivity. These derivatives are studied for their potential therapeutic applications.

Comparison with Similar Compounds

Uniqueness of Aloeresin G: this compound stands out due to its specific inhibitory effect on TNFα-induced NF-κB transcriptional activity, which is not as pronounced in other similar compounds. This unique property makes it a valuable compound for studying inflammatory pathways and developing anti-inflammatory therapies .

Properties

Molecular Formula

C29H30O10

Molecular Weight

538.5 g/mol

IUPAC Name

[(2S,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-2-[7-methoxy-5-methyl-4-oxo-2-[(E)-prop-1-enyl]chromen-8-yl]oxan-3-yl] (E)-3-(4-hydroxyphenyl)prop-2-enoate

InChI

InChI=1S/C29H30O10/c1-4-5-18-13-19(32)23-15(2)12-20(36-3)24(27(23)37-18)28-29(26(35)25(34)21(14-30)38-28)39-22(33)11-8-16-6-9-17(31)10-7-16/h4-13,21,25-26,28-31,34-35H,14H2,1-3H3/b5-4+,11-8+/t21-,25-,26+,28+,29-/m1/s1

InChI Key

GNJGAHVOVZSAER-YKNVIJTPSA-N

Isomeric SMILES

C/C=C/C1=CC(=O)C2=C(O1)C(=C(C=C2C)OC)[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)OC(=O)/C=C/C4=CC=C(C=C4)O

Canonical SMILES

CC=CC1=CC(=O)C2=C(O1)C(=C(C=C2C)OC)C3C(C(C(C(O3)CO)O)O)OC(=O)C=CC4=CC=C(C=C4)O

Origin of Product

United States

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